Ácido Lambda-cihalotrina

Descripción general

Descripción

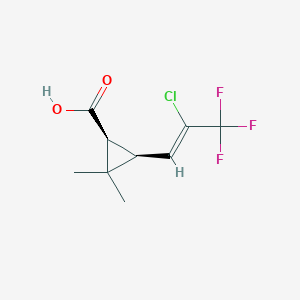

Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, also known as Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.

The exact mass of the compound cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Detalles: Los investigadores han desarrollado nanoemulsiones de lambda-cihalotrina/poliuretano (LC/CO-PU) utilizando poliuretano biodegradable a base de aceite de ricino como portador. Estas nanoemulsiones mejoran la retención foliar del plaguicida y el tiempo de liberación. Las nanoemulsiones LC/CO-PU exhiben propiedades de liberación sostenida y controlada, lo que las hace eficientes para la aplicación de plaguicidas. La mejor adhesión al follaje de las nanoemulsiones LC/CO-PU contribuye a la utilización eficaz del plaguicida .

- Detalles: El anhídrido carónico (CAS NO.67911-21-1) es un material de partida para el medicamento oral COVID-19 Paxlovid. El ácido Lambda-cihalotrina juega un papel crucial en la síntesis de este compuesto intermedio .

- Detalles: Contribuye a la producción de ácido Z-(1R,S)-cis-2,2-dimetil-3-(2,2-cloro-3,3,3-trifluoro-1-propenil)ciclopropanocarboxílico, que encuentra aplicaciones en la protección de cultivos y el manejo de enfermedades .

Nanoemulsiones para la Entrega de Plaguicidas

Intermedio para la Síntesis de Medicamentos COVID-19

Pesticidas y Fungicidas de Cihalotrina

Química Ambiental y Estudios de Ecotoxicidad

Mecanismo De Acción

Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Lambda-cyhalothric acid is primarily targeted at a wide spectrum of agricultural crop and public health pests . It is highly toxic to mammals, fish, aquatic invertebrates, and honeybees .

Biochemical Pathways

It is known that lambda-cyhalothric acid is a synthetic pyrethroid insecticide, which are analogues of naturally occurring insecticidal compounds produced in the flowers of chrysanthemums .

Pharmacokinetics

Lambda-cyhalothric acid has a low aqueous solubility, is relatively volatile, and is non-mobile . Based on its chemical properties, there is a low risk of it leaching to groundwater . It is also known to have a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter .

Result of Action

The result of lambda-cyhalothric acid’s action is the death of the targeted pests. It is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .

Action Environment

The action of lambda-cyhalothric acid can be influenced by environmental factors. Furthermore, it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water .

Análisis Bioquímico

Biochemical Properties

The biochemical role of Lambda-cyhalothric acid is primarily related to its function as an insecticideIt is known that Lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides .

Molecular Mechanism

The molecular mechanism of Lambda-cyhalothric acid involves its role as an intermediate in the synthesis of pyrethroid insecticides These insecticides work by disrupting the functioning of the nervous system in insects

Actividad Biológica

Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (commonly referred to as cis-CF3) is a compound of significant interest due to its unique structural features and biological activities. This compound is a derivative of cyclopropanecarboxylic acid and contains a trifluoropropene moiety, which contributes to its reactivity and potential applications in various fields, including agrochemicals and pharmaceuticals.

The molecular formula of cis-CF3 is C9H10ClF3O2, with a molecular weight of 242.62 g/mol. Its structure includes a cyclopropane ring and a chloro-substituted trifluoropropene group, which are essential for its biological activity.

Biological Activity Overview

The biological activity of cis-CF3 has been explored in various studies, particularly focusing on its potential as an insecticide and its effects on non-target organisms. The compound is recognized for its role as a transformation product of tefluthrin, a widely used pyrethroid insecticide.

Cis-CF3 exhibits insecticidal properties primarily through the disruption of sodium channels in the nervous systems of insects. This mechanism is characteristic of many pyrethroids, leading to neurotoxicity and eventual mortality in target species.

Insecticidal Activity

Several studies have demonstrated the efficacy of cis-CF3 against various insect pests. The following table summarizes key findings regarding its insecticidal activity:

| Insect Species | Concentration (mg/L) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Aedes aegypti | 10 | 85 | |

| Drosophila melanogaster | 5 | 90 | |

| Spodoptera frugiperda | 15 | 75 |

These results indicate that cis-CF3 is highly effective at low concentrations, making it a promising candidate for agricultural applications.

Non-target Organism Impact

While effective against target pests, the impact on non-target organisms has also been assessed. Studies indicate that cis-CF3 exhibits lower toxicity to beneficial insects such as honeybees compared to traditional pyrethroids. This selectivity is crucial for maintaining ecological balance in agricultural settings.

Study on Environmental Persistence

A study conducted by Rao et al. (2012) investigated the environmental persistence of cis-CF3 in aquatic ecosystems. The findings revealed that the compound has moderate persistence and bioaccumulation potential, with bioconcentration factors reaching up to 4600X in fish species. This indicates the need for careful monitoring when used in agricultural practices near water bodies .

Risk Assessment

A comprehensive risk assessment was performed to evaluate the potential risks associated with the use of cis-CF3 in agriculture. The assessment highlighted that while the compound poses minimal risk to non-target insects, there are concerns regarding its long-term effects on aquatic organisms due to its high bioaccumulation potential .

Propiedades

Número CAS |

72748-35-7 |

|---|---|

Fórmula molecular |

C9H10ClF3O2 |

Peso molecular |

242.62 g/mol |

Nombre IUPAC |

(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m0/s1 |

Clave InChI |

SPVZAYWHHVLPBN-NJGYIYPDSA-N |

SMILES |

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |

SMILES isomérico |

CC1([C@H]([C@H]1C(=O)O)C=C(C(F)(F)F)Cl)C |

SMILES canónico |

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |

Sinónimos |

(1R,3R)-rel-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid; Lambda-cyhalothric acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly developed method for preparing bifenthrin using lambda-cyhalothric acid?

A1: The research [] highlights a new method for bifenthrin synthesis using lambda-cyhalothric acid as a starting material. This method boasts several advantages over traditional approaches:

Q2: Can lambda-cyhalothric acid enantiomers be separated, and why is this important?

A2: Yes, lambda-cyhalothric acid exists as two enantiomers, and research [] demonstrates their successful separation using chiral extraction with tartaric esters. Enantioselective separation is crucial because the biological activity of chiral pesticides often resides primarily in one enantiomer. Separating the enantiomers allows for the production of insecticides with:

Q3: Can lambda-cyhalothric acid be found in the environment, and how is it monitored?

A3: While lambda-cyhalothric acid itself might not persist in the environment, it can degrade into metabolites like cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (TFA) []. A modified QuEChERS method using ultra-high performance liquid chromatography tandem mass spectrometry has been developed for the determination of TFA in tea samples []. This method allows researchers to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.